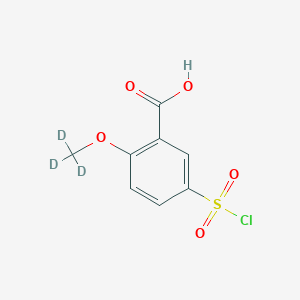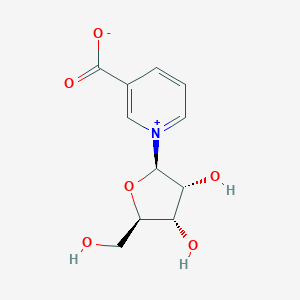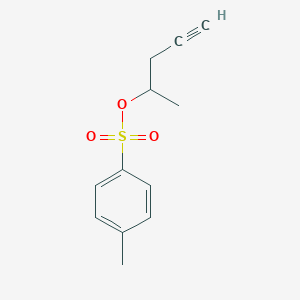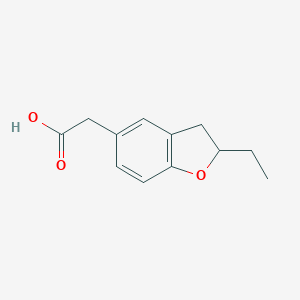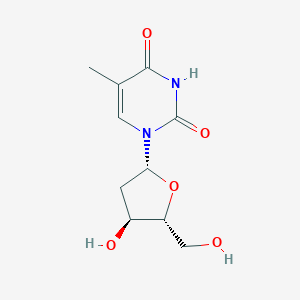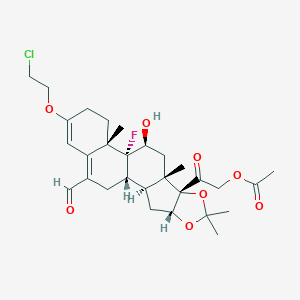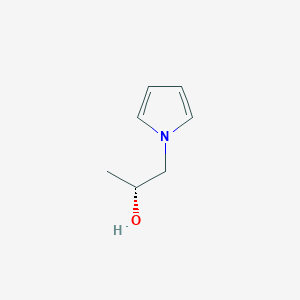
alpha-Bergamotenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Bergamotenol, also known as alpha-bergamotol, is a bicyclic monoterpenoid. Monoterpenoids are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. This compound is characterized by its two fused rings and is commonly found in the essential oils of various plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Bergamotenol can be synthesized from farnesyl pyrophosphate through a series of enzymatic reactions. The key enzymes involved in this biosynthesis include exo-alpha-bergamotene synthase and other related enzymes. The reaction conditions typically involve the use of specific catalysts and controlled temperature and pressure settings to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants such as bergamot, lime, and citron. The essential oils are then subjected to distillation and purification processes to isolate this compound. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are used to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Bergamotenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated and reduced derivatives of this compound, as well as substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Alpha-Bergamotenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex chemical compounds.
Biology: Studied for its role in plant-insect interactions and as a pheromone for certain insects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the formulation of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
Alpha-Bergamotenol exerts its effects through various molecular targets and pathways. In plants, it acts as a pheromone to attract or repel insects, thereby playing a role in plant defense mechanisms. In biological systems, it interacts with specific receptors and enzymes to produce its effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Alpha-Bergamotenol is similar to other bicyclic monoterpenoids such as beta-Bergamotenol and alpha-Bergamotene. it is unique in its specific structure and the types of reactions it undergoes. Similar compounds include:
Beta-Bergamotenol: Differing in the position of the double bond.
Alpha-Bergamotene: Another isomer with a different arrangement of atoms.
This compound stands out due to its specific applications in various fields and its unique chemical properties.
Eigenschaften
CAS-Nummer |
88034-74-6 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)13-7-6-12(2)14(15)9-13/h5-6,13-14,16H,4,7-10H2,1-3H3/b11-5-/t13-,14-,15+/m0/s1 |
InChI-Schlüssel |
JGINTSAQGRHGMG-NLJYZETGSA-N |
Isomerische SMILES |
CC1=CC[C@H]2C[C@@H]1[C@]2(C)CC/C=C(/C)\CO |
SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)CO |
Kanonische SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)CO |
| 88034-74-6 | |
Synonyme |
bergamotenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


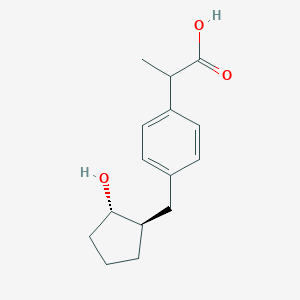
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
